

Application Note: Comprehensive Analytical Characterization of 3-[(2-Chlorobenzyl)oxy]benzaldehyde

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Compound of Interest

Compound Name:	3-[(2-Chlorobenzyl)oxy]benzaldehyde
CAS No.:	168084-94-4
Cat. No.:	B070586

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Abstract

This document provides a comprehensive guide to the analytical methodologies required for the thorough characterization of **3-[(2-Chlorobenzyl)oxy]benzaldehyde**, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring the identity, purity, and stability of this compound. This guide emphasizes an integrated approach, combining chromatographic, spectroscopic, and thermal analysis techniques to build a complete analytical profile. The causality behind experimental choices is explained to provide a deeper understanding of the characterization workflow.

Introduction and Scientific Context

3-[(2-Chlorobenzyl)oxy]benzaldehyde is an aromatic compound featuring aldehyde, ether, and chlorinated phenyl moieties. This unique combination of functional groups makes it a versatile building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.^[1] The aldehyde group serves as a reactive handle for forming Schiff bases or undergoing reductive amination, while the benzyl ether linkage provides a stable yet cleavable scaffold.

Given its role as a pharmaceutical intermediate, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). A comprehensive analytical package validates the chemical structure, quantifies its purity, identifies potential process-related impurities, and assesses its thermal stability. This application note presents a multi-faceted analytical strategy to achieve these objectives.

Physicochemical Properties

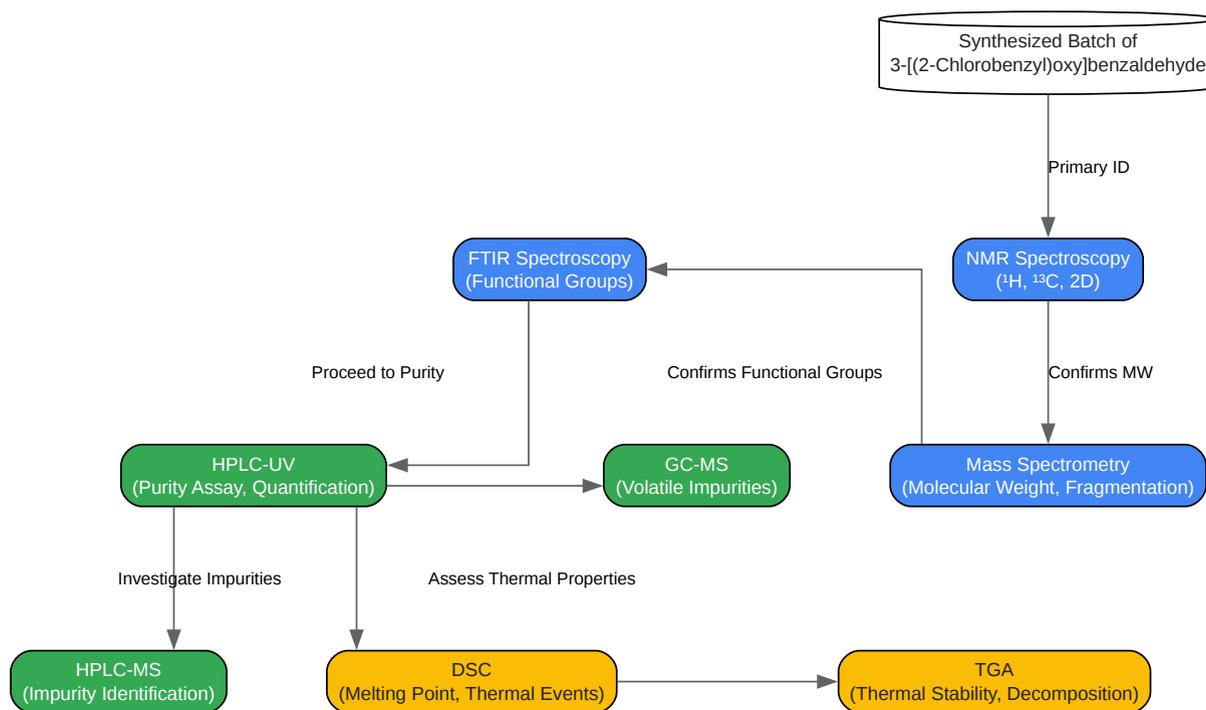
A summary of the key physicochemical properties of the target compound is presented below. These values are critical for method development, such as selecting appropriate solvents and predicting chromatographic behavior.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₁ ClO ₂	Calculated
Molecular Weight	246.69 g/mol	Calculated
IUPAC Name	3-[(2-chlorophenyl)methoxy]benzaldehyde	IUPAC Nomenclature
Predicted LogP	-3.5 - 4.0	Cheminformatics Prediction
Appearance	Off-white to pale yellow solid (Predicted)	N/A

Note: Some properties are predicted based on the chemical structure and data from analogous compounds such as 3-((3-Fluorobenzyl)oxy)benzaldehyde and 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde.^{[2][3]}

Integrated Analytical Workflow

A robust characterization of **3-[(2-Chlorobenzyl)oxy]benzaldehyde** relies on the synergistic use of multiple analytical techniques. No single method can provide a complete picture. The workflow below illustrates the logical progression from initial identity confirmation to comprehensive purity and stability assessment.



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Caption: Integrated workflow for the characterization of **3-[(2-Chlorobenzyl)oxy]benzaldehyde**.

Chromatographic Methods for Purity and Impurity Analysis

Chromatography is the cornerstone for determining the purity of pharmaceutical intermediates and separating them from related substances.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Scientific Rationale: Reversed-phase HPLC is the method of choice for non-volatile, polar to moderately non-polar organic molecules.[4] A C18 column provides excellent hydrophobic retention for the aromatic rings, while a methanol or acetonitrile gradient allows for the effective separation of the main component from potential impurities, which may include starting materials (3-hydroxybenzaldehyde, 2-chlorobenzyl chloride) or by-products (e.g., isomers, oxidation products). UV detection is ideal due to the strong chromophores present in the molecule.

Protocol: HPLC-UV Purity Determination

- Instrumentation:
 - HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
- Chromatographic Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	50% B to 95% B over 15 min, hold at 95% B for 5 min, return to 50% B over 1 min, equilibrate for 4 min
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Detection	UV at 254 nm

| Injection Vol. | 5 µL |

- Sample Preparation:
 - Accurately weigh ~10 mg of **3-[(2-Chlorobenzyl)oxy]benzaldehyde** and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
 - Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of Mobile Phase A and B to obtain a working concentration of 100 µg/mL.
- Analysis and Data Interpretation:
 - Inject the working sample. Purity is calculated using the area percent method. The main peak should be sharp and symmetrical. Any additional peaks are considered impurities. For quantitative impurity analysis, a reference standard is required.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Scientific Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[6] It is particularly useful for detecting residual solvents from the synthesis or unreacted volatile starting materials like 2-chlorobenzyl chloride. The high resolution of the capillary column separates components based on their boiling points and polarity, while the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[7]

Protocol: GC-MS Analysis

- Instrumentation:
 - GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., Quadrupole).
- GC-MS Conditions:

Parameter	Condition
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness
Carrier Gas	Helium, constant flow at 1.2 mL/min
Injector Temp.	250 °C
Oven Program	50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV

| Mass Range | 40 - 450 amu |

- Sample Preparation:
 - Dissolve ~5 mg of the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
- Analysis and Data Interpretation:
 - Inject 1 μ L of the sample. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal or external standard method if necessary.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive proof of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR is the most powerful tool for unambiguous structural determination of organic molecules in solution. ^1H NMR provides information on the number, environment, and connectivity of protons, while ^{13}C NMR reveals the carbon skeleton.

- ^1H NMR: The spectrum is expected to show distinct signals for the aldehydic proton (~9.9-10.1 ppm), the benzylic methylene protons (-CH₂-), and the aromatic protons on both rings. The splitting patterns of the aromatic protons will confirm the 1,3-disubstitution on one ring and the 1,2-disubstitution on the other.[8][9]
- ^{13}C NMR: The spectrum will show characteristic signals for the carbonyl carbon (~192 ppm), the ether-linked carbons, and the aromatic carbons.

Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire standard ^1H , ^{13}C , and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.
- Expected ^1H NMR Chemical Shifts (in CDCl₃):
 - δ 9.98 (s, 1H, -CHO)
 - δ 7.20-7.80 (m, 8H, Aromatic-H)
 - δ 5.15 (s, 2H, -O-CH₂-)

Fourier-Transform Infrared (FTIR) Spectroscopy

Scientific Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] The presence of key vibrational bands confirms the structural integrity of the compound.

Protocol: FTIR Analysis

- Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

- Data Acquisition: Collect the spectrum from 4000 to 400 cm^{-1} .
- Expected Characteristic Absorption Bands:

Wavenumber (cm^{-1})	Vibration	Functional Group
~3060	C-H stretch	Aromatic
~2850, ~2750	C-H stretch (Fermi doublet)	Aldehyde (-CHO)
~1700	C=O stretch	Aldehyde (Carbonyl)[11]
~1600, ~1475	C=C stretch	Aromatic Ring
~1250	C-O stretch	Aryl-Alkyl Ether

| ~750 | C-Cl stretch | Chloro-aromatic |

Thermal Analysis

Thermal analysis techniques are essential for evaluating the physical properties and stability of a compound, which are critical parameters in pharmaceutical development.[12]

Differential Scanning Calorimetry (DSC)

Scientific Rationale: DSC measures the heat flow into or out of a sample as a function of temperature.[13] It is used to determine the melting point, a key indicator of purity. A sharp melting endotherm suggests a highly pure crystalline substance, whereas a broad peak often indicates the presence of impurities or an amorphous state.[14]

Protocol: DSC Analysis

- Instrumentation: A calibrated DSC instrument.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
- Method: Heat the sample from 25 °C to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.

- Data Interpretation: The peak of the endotherm corresponds to the melting point.

Thermogravimetric Analysis (TGA)

Scientific Rationale: TGA measures the change in mass of a sample as a function of temperature.^[15] It is used to assess thermal stability and determine the temperature at which the compound begins to decompose. This information is vital for defining safe handling and storage conditions.

Protocol: TGA Analysis

- Instrumentation: A calibrated TGA instrument.
- Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum pan.
- Method: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
- Data Interpretation: The onset temperature of mass loss indicates the beginning of thermal decomposition.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of **3-[(2-Chlorobenzyl)oxy]benzaldehyde**. By systematically applying this integrated workflow—combining chromatography for purity, spectroscopy for structural identity, and thermal analysis for physical properties—researchers and drug developers can ensure the quality and consistency of this critical pharmaceutical intermediate. Adherence to these protocols will generate a self-validating data package suitable for regulatory submissions and will underpin the development of safe and effective medicines.

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